![molecular formula C11H10OS B101703 2-Acetyl-3-methylbenzo[b]thiophene CAS No. 18781-31-2](/img/structure/B101703.png)

2-Acetyl-3-methylbenzo[b]thiophene

Overview

Description

2-Acetyl-3-methylbenzo[b]thiophene (2AMBT) is an aromatic heterocyclic compound that is used in various scientific research applications. It is an important building block for organic synthesis and has been utilized in the synthesis of various biologically active compounds. 2AMBT is a sulfur-containing heterocycle that has been studied for its potential applications in a variety of fields. In

Scientific Research Applications

Chemical Modifications and Derivatives

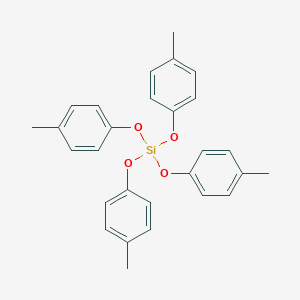

2-Acetyl-3-methylbenzo[b]thiophene has been a subject of various chemical modification studies. For instance, it has been involved in reactions to produce amino-, guanidino-, and ureido-compounds, among others, by modifying known methods. Its derivatives with different substituents have been synthesized to obtain new compounds, highlighting its versatility in chemical synthesis (Chapman, Clarke, & Manolis, 1972).

Potential in Drug Development

One study explored benzo[b]thiophene derivatives, including those derived from this compound, for their potential in drug development, particularly as antidepressants. These compounds were evaluated for their affinity to 5-HT1A serotonin receptors and serotonin reuptake inhibition, demonstrating the compound's relevance in pharmacological research (Orus et al., 2002).

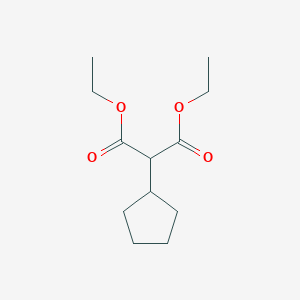

Photochromic Properties and Synthesis

This compound has also been utilized in the synthesis of photochromic compounds. A study on the synthesis of 1,2-bis(6-acetyl-2-methylbenzo[b]thiophen-3-yl)cyclopentene revealed photochromic properties in its crystal structure, indicating potential applications in materials science (Krayushkin et al., 2008).

Substitution Reactions

There is significant interest in the substitution reactions of benzo[b]thiophen derivatives, including this compound. Studies have detailed electrophilic substitution reactions, exploring the chemical behavior and potential applications of these compounds in organic synthesis (Clarke, Scrowston, & Sutton, 1973).

Green Chemistry Approaches

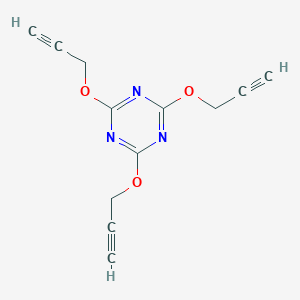

Recent advancements include a green one-step protocol for the preparation of substituted 2-acetylbenzo[b]thiophenes, emphasizing environmentally friendly and efficient methods in organic synthesis. This approach uses water as the reaction medium, showcasing the potential of this compound in sustainable chemistry (Debray, Lemaire, & Popowycz, 2012).

properties

IUPAC Name |

1-(3-methyl-1-benzothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTQKSGOEOVCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions synthesizing derivatives of 2-Acetyl-3-methylbenzo[b]thiophene with variations in the phenylpiperazine moiety. How do these structural changes influence the compound's interaction with 5-HT1A receptors and the serotonin transporter?

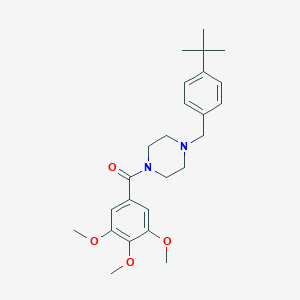

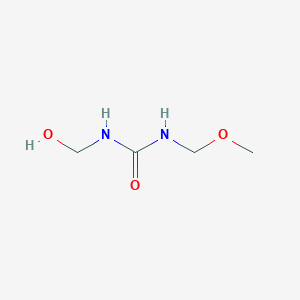

A1: The study by [] investigates the structure-activity relationship (SAR) of this compound derivatives focusing on their dual action on 5-HT1A receptors and the serotonin transporter. While the core structure provides a scaffold, the researchers explored the impact of modifying the phenylpiperazine moiety, specifically at the 2-position with either a methoxy or hydroxy group. They discovered that the presence of a methoxy group in compound 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol (II.2.a) resulted in a higher affinity for both the 5-HT1A receptor (Ki = 85 nM) and the serotonin transporter (Ki = 120 nM) compared to its hydroxy-substituted counterpart. This suggests that the methoxy group, possibly due to its electron-donating nature and steric properties, enhances the binding interaction with both targets. This valuable insight highlights the importance of subtle structural modifications in optimizing drug candidates for desired pharmacological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)

![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)